
2-(Tert-butoxy)-5-chloropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(Tert-butoxy)-5-chloropyrazine”, there are studies on the synthesis of similar compounds. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . Another study discusses the catalytic synthesis of glycerol tert-butyl ethers as fuel additives . These studies might provide insights into potential synthesis methods for “this compound”.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
2-(Tert-butoxy)-5-chloropyrazine and its derivatives have been extensively studied for their potential in various biological applications. One area of research involves the synthesis of substituted pyrazinecarboxamides through condensation with aminothiazoles or anilines, revealing anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, derivatives like 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide have shown significant antifungal effects, while others have demonstrated notable inhibition of oxygen evolution rate in spinach chloroplasts, indicating their potential use in agricultural and medicinal chemistry (Doležal et al., 2006).
Antimycobacterial and Antifungal Activities
Further studies on chlorinated N-phenylpyrazine-2-carboxamides have elaborated on their antimycobacterial and antifungal properties, as well as their ability to inhibit photosynthetic electron transport (PET). The research highlights the relationship between the chemical structure of these compounds and their biological activities, providing insights into the development of new treatments for infectious diseases and the management of agricultural pests (Doležal et al., 2010).
Spectroscopic and Molecular Analysis
Spectroscopic studies, including FT-IR and FT-Raman, of derivatives such as 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, provide detailed information on their molecular structure and electronic properties. These analyses offer valuable data for understanding the molecular basis of their biological activities and for guiding the design of new compounds with optimized properties (Bhagyasree et al., 2015).
Catalytic Applications
Compounds derived from this compound have also found applications in catalysis, such as in the microwave-assisted oxidation of alcohols. Iron(III) and cobalt(III) complexes with tautomeric forms of aroylhydrazone ligands, including those derived from this compound, act as efficient catalysts, highlighting their potential in synthetic organic chemistry and industrial processes (Sutradhar et al., 2016).
Reactivity and Synthesis of Derivatives
The reactivity of this compound derivatives under various conditions has been a subject of study, leading to the synthesis of novel compounds with potential biological and industrial applications. These investigations contribute to a deeper understanding of the chemical behavior of pyrazine derivatives and open avenues for the development of new materials and pharmaceuticals (Mironovich & Shcherbinin, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound “2-(Tert-butoxy)-5-chloropyrazine” contains a pyrazine ring, which is a heterocyclic aromatic organic compound. Pyrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds with similar structures have been involved in various biochemical pathways .
Eigenschaften
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVSPBMJNCRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060803-81-7 |
Source


|
| Record name | 2-(tert-butoxy)-5-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

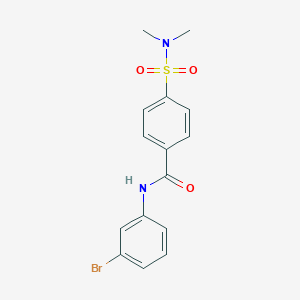

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)
![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)
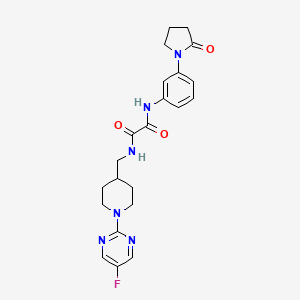
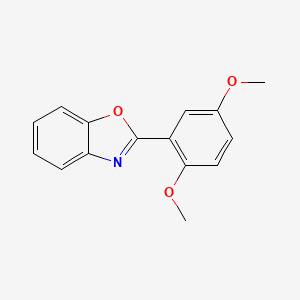

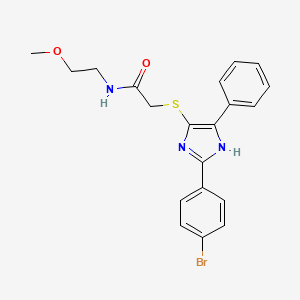
![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
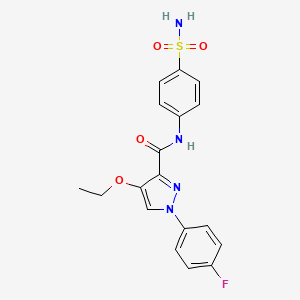
![2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2727212.png)